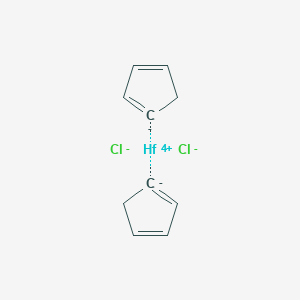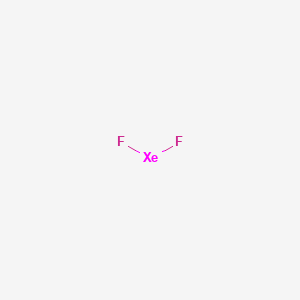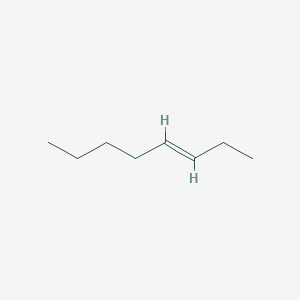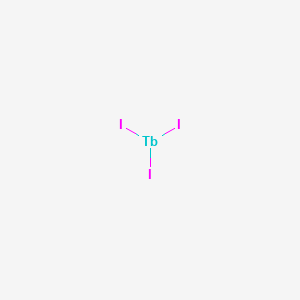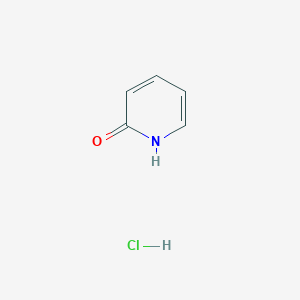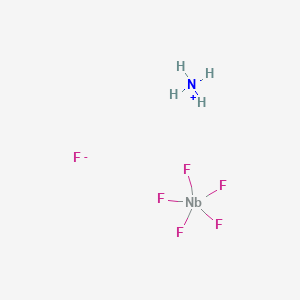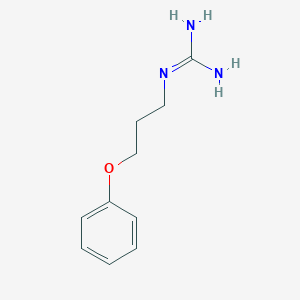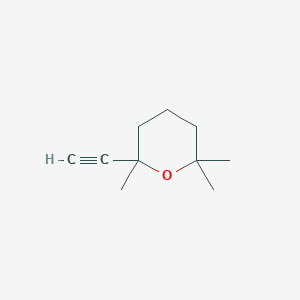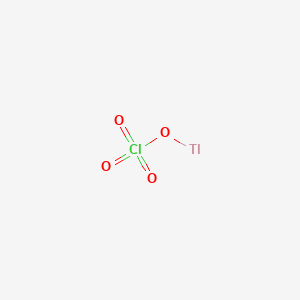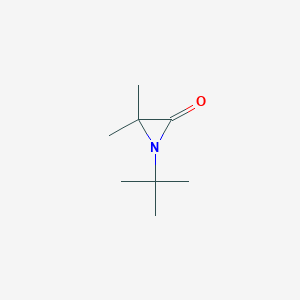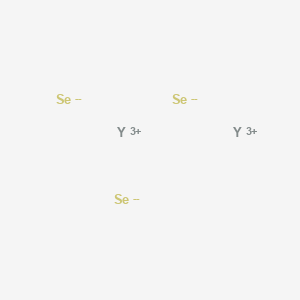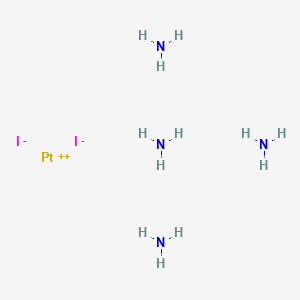
Tetraammineplatinum diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammineplatinum diiodide, also known as cisplatin, is a chemotherapy drug that has been used to treat various types of cancer for over 40 years. It is a platinum-containing compound that is highly reactive and can bind to DNA, leading to cell death.
Wirkmechanismus
Cisplatin works by binding to DNA, causing cross-links between strands and preventing DNA replication and transcription. This leads to cell death and the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
Cisplatin can cause a range of side effects, including nausea, vomiting, kidney damage, and hearing loss. It can also affect the levels of various electrolytes in the body, leading to imbalances.
Vorteile Und Einschränkungen Für Laborexperimente
Cisplatin is a widely used chemotherapy drug and has been extensively studied for its anti-cancer properties. However, its effectiveness can be limited by the development of resistance in cancer cells. Additionally, Tetraammineplatinum diiodide can cause significant side effects, which can limit its use in some cases.
Zukünftige Richtungen
Research on Tetraammineplatinum diiodide is ongoing, with a focus on developing new formulations and combinations with other drugs to increase its effectiveness and reduce side effects. Other areas of research include the development of predictive biomarkers to identify patients who are most likely to respond to Tetraammineplatinum diiodide treatment and the investigation of new targets for anti-cancer therapy.
In conclusion, Tetraammineplatinum diiodide is a widely used chemotherapy drug that has been extensively studied for its anti-cancer properties. While it can be effective in treating various types of cancer, its use can be limited by the development of resistance and significant side effects. Ongoing research is focused on developing new formulations and combinations with other drugs to increase its effectiveness and reduce side effects, as well as identifying new targets for anti-cancer therapy.
Synthesemethoden
Cisplatin is synthesized by reacting ammonium chloride with potassium tetrachloroplatinate in water, followed by the addition of ammonium hydroxide and potassium iodide. The resulting precipitate is then filtered and purified to obtain Tetraammineplatinum diiodide.
Wissenschaftliche Forschungsanwendungen
Cisplatin has been extensively studied for its anti-cancer properties and has been used to treat various types of cancer, including testicular, ovarian, bladder, lung, and head and neck cancers. Research has also been conducted on the use of Tetraammineplatinum diiodide in combination with other drugs to increase its effectiveness.
Eigenschaften
CAS-Nummer |
14708-49-7 |
|---|---|
Produktname |
Tetraammineplatinum diiodide |
Molekularformel |
H12I2N4Pt |
Molekulargewicht |
517.02 g/mol |
IUPAC-Name |
azane;platinum(2+);diiodide |
InChI |
InChI=1S/2HI.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
LNPGYMSMESDZFL-UHFFFAOYSA-L |
SMILES |
N.N.N.N.[I-].[I-].[Pt+2] |
Kanonische SMILES |
N.N.N.N.[I-].[I-].[Pt+2] |
Andere CAS-Nummern |
14708-49-7 |
Verwandte CAS-Nummern |
16455-68-8 (Parent) |
Synonyme |
tetraammineplatinum diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



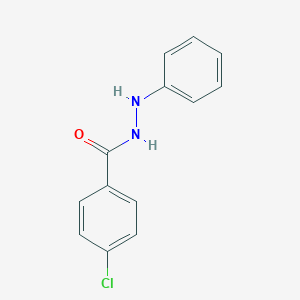
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
